sodium;(2R)-2-hydroxy(1,2,3-13C3)propanoate

Description

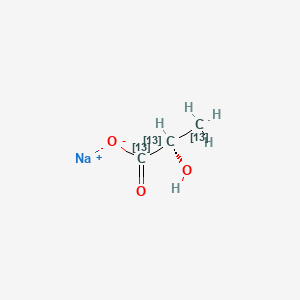

Sodium (2R)-2-hydroxy(1,2,3-¹³C₃)propanoate is the sodium salt of isotopically labeled L-lactic acid, where all three carbon atoms in the propanoate chain are replaced with the stable carbon-13 isotope. Its molecular formula is C₃H₅NaO₂, with a molecular weight of 99.04 g/mol (unlabeled base compound) and a CAS registry number of 152571-51-2 . The (2R) configuration denotes the L-enantiomer of lactic acid, a critical feature for its biological compatibility. This compound is primarily used in metabolic tracer studies and nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling, enabling precise tracking of biochemical pathways .

Properties

Molecular Formula |

C3H5NaO3 |

|---|---|

Molecular Weight |

115.038 g/mol |

IUPAC Name |

sodium;(2R)-2-hydroxy(1,2,3-13C3)propanoate |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m1./s1/i1+1,2+1,3+1; |

InChI Key |

NGSFWBMYFKHRBD-VWYRXKAGSA-M |

Isomeric SMILES |

[13CH3][13C@H]([13C](=O)[O-])O.[Na+] |

Canonical SMILES |

CC(C(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Structure

- The compound features a propanoate backbone with a hydroxyl group at the 2-position. The (2R) designation indicates the stereochemistry at this chiral center. The carbon-13 isotopes at positions 1, 2, and 3 denote that these carbon atoms are the heavier, stable isotope 13C.

Preparation Methods

-

- Once the (2R)-2-hydroxy(1,2,3-13C3)propanoic acid is synthesized, it is neutralized with a suitable sodium base, such as sodium hydroxide (NaOH) or sodium carbonate (Na2CO3), to yield the sodium salt.

- The reaction is generally carried out in an aqueous solution, and the pH is carefully monitored to ensure complete neutralization without excess base.

- The solution is then evaporated to obtain the solid sodium;(2R)-2-hydroxy(1,2,3-13C3)propanoate.

Analytical Data

Chemical Reactions Analysis

Oxidation

The compound undergoes oxidation under specific conditions:

-

Reagents : Potassium permanganate (KMnO₄) in acidic conditions.

-

Products : Carbon dioxide (CO₂) and water (H₂O).

-

Mechanism : The hydroxyl group at position 2 and the carboxylate group may participate in oxidation, leading to cleavage of the carbon chain .

Reduction

Reduction typically involves:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Products : 2-hydroxypropanol (or similar alcohols).

-

Mechanism : The carboxylate group is reduced to a primary alcohol, while the hydroxyl group remains unaffected .

Substitution Reactions

-

Reagents : Alkyl halides, acid chlorides, or nucleophiles (e.g., NH₃).

-

Products : Substituted derivatives (e.g., esters, amides).

-

Mechanism : The carboxylate group acts as a leaving group, enabling nucleophilic substitution.

Reaction Comparison Table

| Reaction Type | Reagents/Conditions | Key Products |

|---|---|---|

| Oxidation | KMnO₄, H+ | CO₂, H₂O |

| Reduction | LiAlH₄ | 2-hydroxypropanol |

| Substitution | Alkyl halides | Ester derivatives |

Stereochemical Considerations

The (2R) configuration may influence reaction kinetics and selectivity, particularly in enzymatic processes. For example, stereospecific enzymes may preferentially act on the R-isomer, altering reaction pathways .

Scientific Research Applications

Sodium L-lactate-13C3 solution, also known as L-lactic acid-13C3 sodium salt solution, is an isotopic analogue of sodium L-lactate, characterized by three carbon-13 isotopes. With the molecular formula 13CH313CH(OH)13CO2Na and a molecular weight of 115.04 g/mol, it is a valuable tool in scientific research.

Scientific Research Applications

Sodium L-lactate-13C3 solution has diverse applications in scientific research:

- Chemistry It serves as an internal standard for determining blood lactate and pyruvate quantitatively via liquid chromatography-mass spectrometry (LC-MS/MS) using filter-paper dried blood spots.

- Biology It is used in studies of NAD redox metabolism and lactate levels, which are important for understanding cellular metabolism and developing novel immunotherapies in cancer. Sodium L-lactate-1-13C primarily targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial for regulating immune responses and inflammation, modulating this pathway by influencing the levels of lactate and pyruvate, which are critical metabolites in cellular respiration.

- Medicine It is utilized in metabolic studies to trace the fate of lactate in various physiological and pathological conditions. Alterations in lactate metabolism are significant in patients with heart failure, suggesting it could be useful in understanding cardiac energy metabolism.

- Industry It is applied in the production of isotopically labeled compounds for research and development purposes.

Preparation Methods

Sodium L-lactate-13C3 solution is synthesized by incorporating carbon-13 isotopes into the lactic acid molecule, typically through the fermentation of glucose-13C6 using lactic acid bacteria, followed by neutralization of the resulting L-lactic acid-13C3 with sodium hydroxide to form the sodium salt. Industrial production follows a similar approach on a larger scale, optimizing the fermentation process to maximize the yield of L-lactic acid-13C3, with careful control of the subsequent neutralization step to ensure high purity and isotopic enrichment.

Chemical Reactions

Sodium L-lactate-13C3 solution undergoes several chemical reactions:

- Oxidation It can be oxidized to pyruvate-13C3 using oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction It can be reduced back to L-lactic acid-13C3 using reducing agents like sodium borohydride.

- Substitution The hydroxyl group in Sodium L-lactate-13C3 can be substituted with other functional groups under appropriate conditions.

Sodium L-lactate-1-13C is an isotopically labeled derivative of lactic acid that plays a significant role in various biological processes, garnering attention for its potential applications in metabolic studies and therapeutic interventions. It is involved in key biochemical pathways:

- Glycolytic Pathway Sodium L-lactate-1-13C is produced from pyruvate via lactate dehydrogenase (LDH), particularly under anaerobic conditions. This reaction is reversible, allowing lactate to be converted back to pyruvate when oxygen is available.

- Energy Metabolism It serves as an important energy substrate, particularly in cancer cells where it contributes to the Warburg effect, favoring glycolysis followed by lactate fermentation even in aerobic conditions.

Case Studies

Research has highlighted the biological activity of Sodium L-lactate-1-13C:

- Metabolic Flux Analysis Isotopic labeling has demonstrated that Sodium L-lactate-1-13C can trace metabolic fluxes through glycolytic and gluconeogenic pathways, which has implications for understanding metabolic disorders and cancer metabolism.

- Cardiac Metabolism Studies A study integrating metabolomics found that alterations in lactate metabolism were significant in patients with heart failure, suggesting that Sodium L-lactate-1-13C could be useful in understanding cardiac energy metabolism.

- Cancer Research In cancer cell lines, Sodium L-lactate-1-13C was shown to affect cell proliferation and survival by altering metabolic pathways associated with energy production and redox balance.

Mechanism of Action

The mechanism of action of sodium;(2R)-2-hydroxy(1,2,3-13C3)propanoate involves its incorporation into metabolic pathways. The labeled carbon atoms allow researchers to track the compound’s movement and transformation within biological systems. Key molecular targets and pathways include:

Gluconeogenesis: The compound is used to study the conversion of propionate to glucose in the liver.

Pyruvate Recycling: Investigates the recycling of pyruvate in metabolic cycles.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Comparison with Other Metal Lactates

Magnesium Lactate Hydrate

- Molecular Formula : C₆H₁₀MgO₆·2H₂O

- Molecular Weight : 238.48 g/mol

- Key Differences :

- Contains magnesium instead of sodium as the counterion.

- Exists as a racemic mixture of (2R), (2S), and (2RS) stereoisomers, unlike the enantiopure (2R) form of the target compound.

- Used in pharmaceuticals and dietary supplements for magnesium supplementation, whereas the sodium variant is specialized for isotopic research .

Sodium L-Lactate (Unlabeled)

Comparison with Isotopically Labeled Propanoates

(2S)-2-Hydroxy(1-¹³C)Propanoic Acid

- Molecular Formula : C₃H₆O₃

- Isotopic Labeling : ¹³C at the C-1 position only.

- Key Differences :

Sodium Butyrate-¹³C₄

Comparison with Substituted Propanoates

Sodium Tetrafluoro-2-(Heptafluoropropoxy)Propanoate (GenX-¹³C₃)

- Molecular Formula : C₆HF₁₁O₃Na (¹³C₃ in propoxy group)

- Molecular Weight : 354.97 g/mol

- Key Differences :

(2R)-2-Methyl-3-(3-Phenyl-1,2-Oxazol-5-yl)Propanoic Acid

Metabolic Tracing

The ¹³C₃ labeling in sodium (2R)-2-hydroxypropanoate allows real-time tracking of lactate metabolism in vivo, particularly in studies of the Cori cycle and cancer cell glycolysis . This contrasts with unlabeled magnesium lactate, which cannot provide isotopic resolution .

Stereochemical Specificity

The (2R) enantiomer’s biological activity is critical for compatibility with human lactate dehydrogenase (LDH), unlike racemic mixtures or (2S) forms, which may exhibit reduced efficacy or unintended interactions .

Environmental and Toxicological Profiles

While sodium (2R)-2-hydroxypropanoate is biodegradable, GenX-¹³C₃ persists in ecosystems and has been linked to hepatotoxicity, highlighting the importance of structural simplicity in reducing environmental impact .

Biological Activity

Sodium (2R)-2-hydroxy(1,2,3-^13C_3)propanoate, also known as sodium lactate with carbon-13 isotopic labeling, is a compound derived from lactic acid. It plays a significant role in biological systems, particularly in metabolic processes. This article explores its biological activity, including its metabolic pathways, interactions with enzymes, and applications in research.

- Molecular Formula : C₃H₅NaO₃

- Monoisotopic Mass : Approximately 115.023703 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water

Metabolic Role

Sodium (2R)-2-hydroxy(1,2,3-^13C_3)propanoate exhibits biological activities similar to those of lactic acid. It plays a crucial role in energy metabolism, particularly during anaerobic respiration. The incorporation of carbon-13 isotopes allows researchers to trace metabolic pathways involving lactic acid metabolism effectively.

Key Functions:

- Energy Production : It is involved in glycolysis and gluconeogenesis.

- Metabolic Tracing : The carbon-13 labeling enables detailed studies of metabolic fluxes in various organisms.

Interaction with Enzymes

Research indicates that sodium (2R)-2-hydroxy(1,2,3-^13C_3)propanoate can influence the activity of several enzymes critical for energy production:

- Lactate Dehydrogenase : This enzyme catalyzes the conversion of pyruvate to lactate and vice versa. The presence of sodium (2R)-2-hydroxy(1,2,3-^13C_3)propanoate can affect its activity and thus influence lactate levels in tissues.

- Transporters : It may interact with transporters involved in lactate uptake and utilization within cells.

Research Applications

The unique isotopic labeling of sodium (2R)-2-hydroxy(1,2,3-^13C_3)propanoate makes it invaluable for various scientific studies:

- Metabolic Studies : Used to trace metabolic pathways and understand energy production mechanisms.

- Clinical Research : Investigated for its potential roles in conditions like lactic acidosis and metabolic disorders.

- Food Science : Applied in studies assessing the effects of lactic acid bacteria on food preservation and fermentation processes.

Comparative Analysis

The following table summarizes the structural similarities and unique features of sodium (2R)-2-hydroxy(1,2,3-^13C_3)propanoate compared to related compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Sodium Propionate | Similar propionate backbone | Commonly used as a food preservative |

| Sodium Lactate | Directly related as a lactate salt | Widely used in medical applications |

| Sodium (2S)-2-hydroxy(1,2,3-^13C_3)propanoate | Enantiomer with opposite stereochemistry | May exhibit different biological activities |

Case Studies

Several studies have highlighted the biological activity of sodium (2R)-2-hydroxy(1,2,3-^13C_3)propanoate:

- Metabolic Flux Analysis : In a study examining glucose metabolism under anaerobic conditions, researchers utilized sodium (2R)-2-hydroxy(1,2,3-^13C_3)propanoate to trace the conversion pathways of glucose to lactate.

- Enzyme Interaction Studies : Another study focused on the effects of this compound on lactate dehydrogenase activity in various cell lines. Results indicated significant modulation of enzyme kinetics depending on the concentration of sodium (2R)-2-hydroxy(1,2,3-^13C_3)propanoate used.

Q & A

Basic Research Questions

Q. How is sodium;(2R)-2-hydroxy(1,2,3-¹³C₃)propanoate synthesized with isotopic and stereochemical purity?

- Methodology :

- Isotopic Labeling : Use ¹³C-enriched precursors (e.g., ¹³C₃-pyruvate) in enzymatic or chemical synthesis to ensure uniform isotopic distribution. The sodium salt is formed via neutralization with sodium hydroxide under controlled pH (7.0–8.5) to avoid racemization .

- Stereochemical Control : Employ enantioselective enzymes (e.g., lactate dehydrogenase) or chiral catalysts to preserve the (2R)-configuration. Monitor optical rotation ([α]D) and validate via chiral HPLC (e.g., using a Crownpak CR-I column) .

- Purification : Use preparative HPLC or recrystallization in ethanol/water mixtures to isolate the sodium salt. Confirm purity via mass spectrometry (MS) and ¹³C-NMR .

Q. What analytical techniques confirm the structural and isotopic integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H-NMR to resolve the (2R)-configuration (δ 4.0–4.3 ppm for the hydroxyl-bearing carbon) and ¹³C-NMR to verify isotopic enrichment at C1–C3 .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M–Na]⁻ at m/z 99.04 for unlabeled vs. 102.06 for ¹³C₃-labeled species) .

- Chiral Chromatography : Use a Chirobiotic T column with UV detection (210 nm) to confirm enantiomeric excess (>99%) .

Q. How does this compound interact with biological systems in tracer studies?

- Methodology :

- Metabolic Flux Analysis : Incubate with cell cultures (e.g., hepatocytes) and track ¹³C incorporation into downstream metabolites (e.g., TCA cycle intermediates) via LC-MS or GC-MS .

- Isotope Effects : Account for kinetic isotope effects (KIE) in enzymatic reactions (e.g., lactate dehydrogenase) by comparing reaction rates with unlabeled vs. ¹³C-labeled substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic flux data arising from ¹³C positional isotopomer distributions?

- Methodology :

- Isotopomer Spectral Analysis (ISA) : Use computational modeling (e.g., INCA software) to deconvolute ¹³C labeling patterns in metabolic networks. Validate with tandem MS/MS for positional enrichment .

- Control Experiments : Compare with parallel studies using uniformly labeled (U-¹³C) vs. specifically labeled (1,2,3-¹³C₃) compounds to identify pathway-specific artifacts .

Q. What experimental designs mitigate isotopic dilution in in vivo studies?

- Methodology :

- Dose Optimization : Precisely calculate tracer infusion rates (e.g., using primed-continuous protocols) to maintain isotopic steady-state in plasma .

- Tissue-Specific Analysis : Combine microdialysis with LC-MS to measure intracellular vs. extracellular ¹³C enrichment, minimizing dilution from unlabeled pools .

Q. How does the sodium counterion influence the compound’s solubility and stability in aqueous buffers?

- Methodology :

- Solubility Studies : Perform phase-solubility analysis in phosphate buffers (pH 7.4) at 25°C. Compare with potassium or ammonium salts to assess cation effects .

- Stability Testing : Use accelerated degradation studies (40°C/75% RH) with HPLC monitoring to evaluate hydrolytic stability of the ester moiety .

Q. What strategies ensure stereochemical fidelity during scale-up synthesis for longitudinal studies?

- Methodology :

- Process Analytical Technology (PAT) : Implement in-line FTIR and polarimetry to monitor enantiomeric ratios in real-time during large-scale reactions .

- Crystallization Engineering : Optimize solvent mixtures (e.g., ethanol/water) to preferentially crystallize the (2R)-enantiomer, leveraging differential solubility .

Methodological Challenges and Solutions

Q. How can researchers address discrepancies in ¹³C-NMR signal intensities due to isotopic scrambling?

- Solution :

- Use 2D ¹³C–¹H HSQC NMR to distinguish between natural-abundance ¹³C and enriched positions.

- Validate with synthetic standards of known isotopic distribution .

Q. What quality control protocols are critical for batch-to-batch reproducibility?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.